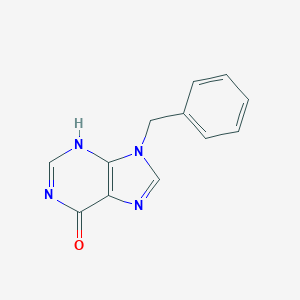

9-Benzyl-9H-purin-6-ol

Description

Properties

IUPAC Name |

9-benzyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c17-12-10-11(13-7-14-12)16(8-15-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHXCQIELXUATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161237 | |

| Record name | Hypoxanthine, 9-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14013-11-7 | |

| Record name | Hypoxanthine, 9-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014013117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Benzyl-9H-purin-6-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzyl-9H-purin-6-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hypoxanthine, 9-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9-Benzyl-9H-purin-6-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9-Benzyl-9H-purin-6-ol, a significant purine derivative with potential applications in medicinal chemistry and drug development. This document details the core synthetic methodologies, experimental protocols, and quantitative data to facilitate its preparation and further investigation in a laboratory setting.

Introduction

This compound, also known as 9-benzylhypoxanthine, belongs to the N9-substituted purine class of compounds. The strategic introduction of a benzyl group at the N9 position of the hypoxanthine core can significantly modulate its biological activity, making it a valuable scaffold for the development of novel therapeutic agents. This guide will focus on the most common and effective method for its synthesis: the direct N-alkylation of hypoxanthine.

Core Synthesis Methodology: Direct N-Alkylation

The primary route for the synthesis of this compound involves the direct N-alkylation of hypoxanthine with a benzylating agent, typically benzyl bromide, in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated purine anion attacks the electrophilic benzylic carbon.

A critical aspect of this synthesis is the regioselectivity of the alkylation. The purine ring of hypoxanthine has multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9). Under thermodynamic control, the N9-alkylated product is generally the major isomer formed due to its greater stability. The choice of solvent and base can influence the ratio of N9 to N7 and other isomers. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are commonly employed to favor the formation of the desired N9-benzyl product.

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of this compound.

Synthesis of this compound from Hypoxanthine

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Materials:

-

Hypoxanthine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of hypoxanthine (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).

-

Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of hypoxanthine.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a white solid. The less polar N7-isomer, if formed, will typically elute first.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and scale.

| Parameter | Value |

| Typical Yield | 60-75% |

| Reaction Time | 4-6 hours |

| Reaction Temperature | 60-80 °C |

| Molar Ratio (Hypoxanthine:Base:Benzyl Bromide) | 1 : 1.5 : 1.1 |

Characterization Data

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.35 (s, 1H, NH), 8.10 (s, 1H, H-2), 8.05 (s, 1H, H-8), 7.40-7.25 (m, 5H, Ar-H), 5.40 (s, 2H, CH₂).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 157.0, 148.5, 145.8, 141.0, 136.5, 128.8 (2C), 127.8 (2C), 127.5, 124.5, 46.5.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis of this compound. The direct N-alkylation of hypoxanthine provides a straightforward route to this valuable compound. By following the detailed experimental protocols and purification procedures, researchers can efficiently obtain high-purity this compound for further investigation in various fields of chemical and biological sciences. Careful control of reaction conditions is crucial for maximizing the yield of the desired N9-isomer.

chemical and physical properties of 9-Benzyl-9H-purin-6-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 9-Benzyl-9H-purin-6-ol, a purine derivative of interest in medicinal chemistry and drug discovery. This document summarizes its structural characteristics, physicochemical properties, and available spectral data, alongside a general methodology for its synthesis.

Core Chemical and Physical Properties

This compound, also known as 9-benzylhypoxanthine, is a solid compound at room temperature.[1] It is identified by the CAS Number 14013-11-7.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₄O | [1] |

| Molecular Weight | 226.23 g/mol | |

| Physical Form | Solid | [1] |

| CAS Number | 14013-11-7 | [1] |

Table 1: General Chemical and Physical Properties of this compound

Synthesis Methodology

A general approach to the synthesis of 9-substituted purines, such as this compound, involves the alkylation of a purine precursor. A common starting material for this synthesis is 6-chloropurine, which can be reacted with benzyl bromide in the presence of a base to yield 9-benzyl-6-chloropurine. Subsequent hydrolysis of the chloro group at the C6 position affords the desired this compound.

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the currently available literature. However, a generalized procedure can be inferred from the synthesis of analogous purine derivatives.

General Experimental Workflow for Purine Synthesis:

Caption: Generalized workflow for the synthesis of 9-substituted purines.

Spectral Data and Characterization

Detailed experimental spectra for this compound are not widely published. However, standard analytical techniques would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (typically in the aromatic region, ~7.2-7.5 ppm, and a singlet for the CH₂ group, ~5.4 ppm), as well as signals for the purine ring protons. The position of the N-H proton signal can be variable and may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbon atoms of the purine and benzyl rings.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

-

N-H stretching vibrations.

-

C=O stretching of the lactam group in the purine ring.

-

C=C and C=N stretching vibrations within the aromatic purine and benzyl rings.

-

C-H stretching and bending vibrations for the aromatic and methylene groups.

Mass Spectrometry (MS): Mass spectral analysis would be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 226.23.

Experimental Workflow for Compound Characterization:

Caption: Standard workflow for the analytical characterization of a synthesized compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Purine analogs are a well-established class of compounds with diverse biological activities, often acting as antagonists or agonists of purinergic receptors, or as enzyme inhibitors. Further research is required to elucidate the potential biological targets and pharmacological effects of this particular derivative.

Conclusion

This compound is a purine derivative with potential for further investigation in the field of medicinal chemistry. This guide provides the foundational chemical and physical information currently available. To fully realize its potential, further experimental work is necessary to determine its precise physicochemical properties, develop a detailed and optimized synthetic protocol, and, most importantly, to investigate its biological activity profile and mechanism of action. The lack of biological data currently precludes the description of any associated signaling pathways. Future research in these areas will be critical to understanding the therapeutic potential of this compound.

References

In-Depth Technical Guide: Structure Elucidation and Characterization of 9-Benzyl-9H-purin-6-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 9-Benzyl-9H-purin-6-ol (also known as 9-benzylhypoxanthine), a substituted purine derivative of interest in medicinal chemistry and drug discovery. This document details the physicochemical properties, spectroscopic data, and a validated synthesis protocol for this compound.

Chemical Structure and Properties

This compound is a derivative of hypoxanthine, a naturally occurring purine, where a benzyl group is attached at the N9 position of the purine ring. The presence of the benzyl group significantly influences its lipophilicity and potential for biological interactions compared to the parent hypoxanthine molecule.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 14013-11-7 | [1][2] |

| Molecular Formula | C₁₂H₁₀N₄O | [1] |

| Molecular Weight | 226.23 g/mol | [1] |

| Melting Point | >270 °C | |

| Appearance | White solid | [3] |

Synthesis Protocol

A reliable method for the synthesis of this compound involves the cyclization of 1-benzyl-5-aminoimidazole-4-carboxamide using formamide.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

A mixture of 1-benzyl-5-aminoimidazole-4-carboxamide (1 g, 4.6 mmol) and formamide (15 mL) is heated in an oil bath at 180°C for 2 hours. The reaction mixture is then allowed to cool to room temperature and is subsequently kept in a freezer overnight to facilitate precipitation. The resulting solid is collected by filtration, washed with cold water, and dried over a water bath to yield this compound. This protocol has been reported to produce the target compound in an 88% yield.

Spectroscopic Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the known spectra of similar purine derivatives.

Reference ¹H NMR Data for a Related Compound (9-Benzyl-6-hydrazinyl-9H-purine in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.48 | s | 1H | C2-H |

| 7.77 | s | 1H | C8-H |

| 7.27-7.35 | m | 5H | Aromatic-H (Benzyl) |

| 5.38 | s | 2H | CH₂ (Benzyl) |

Data sourced from a study on related purine derivatives.

Expected ¹³C NMR Chemical Shifts:

The ¹³C NMR spectrum is expected to show signals for the five carbons of the purine core, the benzyl CH₂ group, and the aromatic carbons of the benzyl ring. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the hydroxyl group.

3.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compound. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value.

Expected Mass Spectrometry Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 227.0931 |

| [M+Na]⁺ | 249.0750 |

Biological Activity and Potential Applications

Purine analogs are a well-established class of compounds with a broad range of biological activities. 9-Benzylpurine derivatives, in particular, have been investigated for their potential as:

-

Antimycobacterial agents: Showing inhibitory activity against Mycobacterium tuberculosis.

-

Benzodiazepine receptor ligands: Demonstrating binding activity in rat brain tissue.

-

Antistroke agents: Recent studies have identified 9-benzylhypoxanthine as a compound of interest in the isolation of potential antistroke therapeutics from natural sources.[3]

The diverse biological activities of related compounds suggest that this compound is a valuable scaffold for further medicinal chemistry exploration.

Generalized Signaling Pathway Involvement for Purine Analogs:

Caption: Generalized mechanism of action for purine analogs.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed synthesis protocol and compiled physicochemical and spectroscopic reference data will be valuable for researchers working on the development of novel purine-based therapeutic agents. The emerging evidence of its potential biological activities warrants further investigation into its specific mechanisms of action and therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Amidinoacetamides in the synthesis of pyrimidines, imidazoles, and purines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Bioactivity-Guided Isolation of Antistroke Compounds from Gymnadenia conopsea (L.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]

The Latent Potential of 9-Benzyl-9H-purin-6-ol: A Technical Guide to a Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Benzyl-9H-purin-6-ol, a member of the purine family, stands as a pivotal scaffold in medicinal chemistry. While direct biological data on this specific molecule is limited, its true potential is revealed through the diverse and potent biological activities exhibited by its numerous derivatives. This technical guide delves into the latent biological activities of the 9-benzylpurine core, presenting a comprehensive overview of the demonstrated therapeutic potential unlocked through chemical modification. By examining the structure-activity relationships of its analogues, we can infer the prospective applications of this compound as a foundational element in the development of novel therapeutic agents. This document serves as a resource for researchers, providing available quantitative data, detailed experimental methodologies for analogous compounds, and visualizations of key signaling pathways, thereby illuminating the path for future drug discovery endeavors based on this versatile chemical framework.

Inferred Biological Activities from Derivatives

The 9-benzylpurine scaffold has been successfully modified to yield compounds with a wide spectrum of biological activities. The following sections summarize the key therapeutic areas where derivatives of this compound have shown significant promise.

Anticancer Activity

A significant body of research has focused on the development of 9-benzylpurine derivatives as cytotoxic agents against various cancer cell lines. These compounds often exhibit potent anticancer effects through the modulation of critical cellular pathways.

Quantitative Data on Anticancer Activity of 9-Benzylpurine Derivatives

| Compound Class | Cell Line(s) | IC50 (µM) | Reference |

| 6,8,9-Trisubstituted purine analogues | Huh7, HCT116, MCF7 | Varies by substitution | [1] |

| 2,6,9-Trisubstituted purine derivatives | Multiple cancer cell lines | Varies by substitution | [2] |

| 6,9-Disubstituted purine analogues | Huh7, HCT116, MCF7 | 0.05 - 21.8 | [3] |

Signaling Pathway: PI3K/AKT/mTOR Inhibition by Purine Derivatives

A number of 9-benzylpurine derivatives have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical cascade that is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by 9-benzylpurine derivatives.

Antiviral Activity

Derivatives of 9-benzylpurine have been synthesized and evaluated for their ability to inhibit the replication of various viruses, including rhinoviruses.

Antirhinovirus Activity of 6-Anilino-9-benzyl-2-chloro-9H-purines

Structure-activity relationship studies have revealed that 6-anilino-9-benzyl-2-chloro-9H-purines with small, lipophilic para substituents are effective inhibitors of rhinovirus serotype 1B[4].

Enzyme Inhibition

The 9-benzylpurine scaffold has been explored as a template for the design of inhibitors for various enzymes, highlighting its versatility in targeting specific proteins.

Inhibition of Glutamate Racemase

A series of 9-benzyl purines have been identified as inhibitors of bacterial glutamate racemase (MurI), an enzyme essential for the synthesis of the bacterial cell wall peptidoglycan[5]. This makes them potential candidates for the development of novel antibacterial agents.

Interferon-Inducing Activity

Certain 6-substituted 9-benzyl-8-hydroxypurines have been synthesized and investigated for their potential to induce interferon (IFN) production[6]. A free amino group at the 6-position was found to be crucial for this activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 9-benzylpurine derivatives. These protocols can be adapted for the screening and characterization of new analogues based on the this compound scaffold.

Synthesis of 9-Benzylpurine Derivatives

The synthesis of various 9-benzylpurine derivatives often starts from a common purine precursor, followed by substitution reactions at different positions of the purine ring.

General Workflow for the Synthesis of 6,9-Disubstituted Purines

Caption: General synthetic workflow for 6,9-disubstituted purine derivatives.

Detailed Protocol for N9-Benzylation and C6-Substitution:

-

N9-Benzylation: To a solution of the starting purine (e.g., 6-chloropurine) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃).

-

Add benzyl bromide and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography to obtain the 9-benzyl-6-chloropurine intermediate.

-

C6-Substitution: Dissolve the 9-benzyl-6-chloropurine intermediate in a suitable solvent (e.g., ethanol or isopropanol).

-

Add the desired nucleophile (e.g., a substituted aniline or piperazine) and a base if necessary (e.g., triethylamine).

-

Heat the reaction mixture under reflux until the reaction is complete.

-

Cool the reaction mixture and isolate the product by filtration or extraction. Purify the final product by recrystallization or column chromatography.

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell viability and is commonly employed for screening the anticancer activity of chemical compounds.

Experimental Workflow for SRB Assay

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Protocol for SRB Assay:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay

This assay is used to evaluate the ability of a compound to protect cells from the destructive effects of a virus.

Detailed Protocol for CPE Reduction Assay:

-

Cell Plating: Seed host cells (e.g., HeLa or Vero cells) into 96-well plates to form a confluent monolayer.

-

Compound and Virus Addition: Add serial dilutions of the test compound to the wells. Subsequently, infect the cells with a specific multiplicity of infection (MOI) of the virus.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator until a clear cytopathic effect is observed in the virus control wells (typically 2-4 days).

-

Cell Viability Assessment: Assess cell viability using a suitable method, such as staining with crystal violet or using a metabolic assay like MTT or MTS.

-

Data Analysis: The concentration of the compound that protects 50% of the cells from virus-induced death (EC₅₀) is determined.

Conclusion

While this compound has not been extensively studied for its direct biological effects, the wealth of data on its derivatives strongly suggests that its core structure is a highly valuable scaffold for the development of new therapeutic agents. The demonstrated anticancer, antiviral, and enzyme-inhibiting activities of its analogues underscore the vast potential held within the 9-benzylpurine framework. This technical guide provides a foundational resource for researchers, offering insights into the potential applications of this molecule and the experimental approaches to unlock them. Further exploration of the chemical space around this compound is warranted and promises to yield novel candidates for a range of therapeutic indications.

References

- 1. benchchem.com [benchchem.com]

- 2. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 3. bio-protocol.org [bio-protocol.org]

- 4. pnas.org [pnas.org]

- 5. IFN-α/β Detection Assay Using Sensor Cell Lines [bio-protocol.org]

- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on 9-Benzyl-9H-purin-6-ol: Elucidating the Mechanism of Action

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: 9-Benzyl-9H-purin-6-ol, a synthetic purine derivative, has been a subject of interest within various fields of biochemical research. This document aims to provide a comprehensive overview of the current understanding of its mechanism of action, drawing from available scientific literature. However, it is important to note at the outset that detailed, in-depth studies specifically elucidating the complete signaling pathways and molecular interactions of this compound are not extensively available in the public domain. This guide will synthesize the existing information, highlight the general contexts in which this compound has been investigated, and identify areas where further research is required.

Introduction to this compound

This compound, also known by its synonym 9-benzylhypoxanthine, belongs to the family of N9-substituted purine analogs. The purine scaffold is a fundamental component of nucleic acids and a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a benzyl group at the N9 position significantly influences the molecule's physicochemical properties, such as lipophilicity, which can in turn affect its cellular uptake, metabolic stability, and interaction with biological targets.

Postulated Mechanisms of Action and Biological Activities

While specific, dedicated studies on the mechanism of action of this compound are limited, the broader literature on purine analogs allows for the postulation of several potential biological activities. Purine derivatives are well-known to interact with a variety of enzymes and receptors.

Enzyme Inhibition

The structural similarity of this compound to endogenous purines like hypoxanthine and guanine suggests its potential as an enzyme inhibitor.

-

Purine Nucleoside Phosphorylase (PNP) Inhibition: Some literature mentions 9-benzylhypoxanthine in the context of purine nucleoside phosphorylase (PNP) inhibitors.[1] PNP is a key enzyme in the purine salvage pathway. Inhibition of PNP can lead to the accumulation of purine nucleosides, which can have cytotoxic effects, particularly in rapidly dividing cells like lymphocytes. This makes PNP a target for the development of immunosuppressive and anti-cancer agents.

-

Phosphodiesterase (PDE) Inhibition: Certain 9-substituted purines have been investigated as inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP). By inhibiting PDEs, these compounds can modulate various signaling pathways involved in inflammation, smooth muscle relaxation, and neuronal activity. While not specifically detailed for this compound, this remains a plausible area of its biological activity.

Future Research Directions

The current body of scientific literature presents a significant knowledge gap regarding the specific mechanism of action of this compound. To fully understand its therapeutic potential, the following areas of investigation are crucial:

-

Target Identification and Validation: Comprehensive screening against a panel of kinases, phosphatases, and other enzymes involved in purine metabolism is necessary to identify its primary molecular targets.

-

Signaling Pathway Analysis: Once a primary target is identified, detailed studies are required to elucidate the downstream signaling pathways affected by the compound. This would involve techniques such as Western blotting, reporter gene assays, and transcriptomics.

-

Quantitative Structure-Activity Relationship (SAR) Studies: Systematic modification of the 9-benzyl and 6-hydroxyl groups could provide valuable insights into the structural requirements for optimal activity and selectivity.

-

In Vivo Efficacy Studies: Following in vitro characterization, evaluation of the compound's efficacy and pharmacokinetic profile in relevant animal models of disease is essential.

Conclusion

This compound is a purine derivative with potential as a modulator of key biological processes, likely through enzyme inhibition. However, a thorough investigation into its specific mechanism of action is currently lacking in the available scientific literature. This guide has highlighted the potential avenues of its biological activity based on the broader understanding of purine analogs. It is imperative that future research focuses on detailed molecular and cellular studies to unlock the full therapeutic potential of this compound and to provide the data necessary for the development of a comprehensive technical understanding. Without such dedicated studies, a detailed guide with quantitative data, experimental protocols, and signaling pathway diagrams, as initially envisioned, cannot be constructed.

References

The Discovery and Scientific Journey of 9-Benzyl-9H-purin-6-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Benzyl-9H-purin-6-ol, also known as 9-benzylhypoxanthine, is a synthetic purine derivative that has garnered interest within the scientific community. While a detailed historical account of its specific discovery is not extensively documented in readily available literature, its existence and synthesis are part of the broader exploration of purine chemistry and its potential applications in medicinal chemistry. This technical guide consolidates the available scientific information regarding this compound and related 9-substituted purine analogs, providing insights into its synthesis, physicochemical properties, and the biological context of its structural class.

Introduction: The Significance of Purine Analogs

Purine analogs represent a cornerstone in the development of therapeutic agents, with a rich history of application in antiviral, anticancer, and immunosuppressive therapies. The strategic modification of the purine scaffold allows for the modulation of biological activity, often by mimicking endogenous purines and interacting with key enzymes and receptors. The substitution at the N9 position, in particular, has been a fertile area of research, leading to the discovery of compounds with a wide array of pharmacological effects. The benzyl group, a common substituent in medicinal chemistry, can influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets.

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its application in research and drug development. The following table summarizes key computed and, where available, experimental data for the compound.

| Property | Value | Source |

| CAS Number | 14013-11-7 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₂H₁₀N₄O | Sigma-Aldrich[1] |

| Molecular Weight | 226.24 g/mol | - |

| Appearance | Off-white solid | Generic observation for similar compounds |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| LogP (Octanol/Water Partition Coefficient) | 1.339 (Predicted) | Cheméo[2] |

| Water Solubility (logS) | -3.69 (Predicted) | Cheméo[2] |

| pKa | Not reported | - |

Synthesis and Experimental Protocols

While the specific, seminal paper detailing the first synthesis of this compound is not readily identifiable, the synthesis of 9-substituted hypoxanthines is well-established. A general and adaptable method involves the benzylation of a suitable purine precursor.

General Synthetic Approach: Alkylation of Hypoxanthine

A common method for the synthesis of N-alkylated purines is the direct alkylation of the purine ring. In the case of hypoxanthine, alkylation can occur at multiple nitrogen atoms. Selective N9-alkylation can be achieved by carefully choosing the reaction conditions, including the base and solvent.

Experimental Protocol: General Synthesis of 9-Benzylhypoxanthine

-

Materials: Hypoxanthine, Benzyl bromide, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).

-

Procedure:

-

To a solution of hypoxanthine in the chosen solvent, the base is added portion-wise at room temperature.

-

The mixture is stirred for a specified time to allow for the formation of the purine anion.

-

Benzyl bromide is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or heated to a specific temperature for a period ranging from a few hours to overnight, while being monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield this compound.

-

A patent (US6849735B1) describes an improved method for the synthesis of 9-substituted hypoxanthine derivatives, which involves the formation of an imidoester derivative of aminocyanacetamide, followed by reaction with a compound containing a reactive amino group and subsequent cyclization to form the purine ring.[3] This multi-step synthesis offers an alternative route that can be adapted for the preparation of this compound.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential

Direct and extensive biological activity data for this compound is limited in the public domain. However, the broader class of 9-substituted purines has been the subject of significant research, revealing a range of biological activities.

-

Enzyme Inhibition: Purine analogs are well-known inhibitors of various enzymes. For instance, related 9-substituted purines have been investigated as inhibitors of enzymes such as Src/Abl kinase and glutamate racemase.

-

Anticancer Activity: Numerous 6,9-disubstituted purine analogs have demonstrated cytotoxic activity against various cancer cell lines.[3][4] The mechanism of action often involves the disruption of cellular signaling pathways crucial for cancer cell proliferation and survival.

-

Antiviral and Other Activities: The structural similarity of purine analogs to endogenous nucleosides allows them to interfere with viral replication. Other reported activities for this class of compounds include antibacterial and antileishmanial effects.[5]

Potential Signaling Pathway Involvement

Given the known activities of related purine analogs, it is plausible that this compound could interact with various cellular signaling pathways. For example, if it were to act as a kinase inhibitor, it might interfere with pathways such as the MAPK/ERK or PI3K/Akt pathways, which are frequently dysregulated in cancer.

Caption: Hypothetical inhibition of a kinase cascade by this compound.

Historical Context and Future Directions

The study of this compound is situated within the continuous effort to expand the chemical space of purine analogs for therapeutic benefit. While its own history is not prominently documented, the collective research on 9-substituted purines points towards a promising future. Further investigation into the biological activities of this compound is warranted. Future research could focus on:

-

Screening for Biological Activity: A comprehensive screening of this compound against a panel of kinases, viral enzymes, and cancer cell lines could uncover specific biological targets.

-

Structural Biology: Co-crystallization studies with potential target proteins could elucidate the molecular basis of its activity and guide the design of more potent and selective derivatives.

-

Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound would be essential for its development as a potential drug candidate.

Conclusion

This compound remains a compound with underexplored potential. While its specific discovery and history are not well-defined in the available literature, the established synthetic routes for 9-substituted hypoxanthines provide a clear path for its preparation. The extensive research on the biological activities of related purine analogs suggests that this compound could be a valuable tool for chemical biology and a starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of the compound based on current knowledge and encourages further investigation into its properties and potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. chemeo.com [chemeo.com]

- 3. US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of the Physicochemical Properties of Acaricides Based on Lipinski's Rule of Five - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Purine Analogues for Researchers and Drug Development Professionals

An In-depth Review of the Core Principles, Therapeutic Applications, and Experimental Evaluation of Purine Analogues

This technical guide provides a comprehensive literature review of purine analogues, a critical class of antimetabolite drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology of these compounds, summarizing their mechanisms of action, therapeutic uses, and key experimental data. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate a deeper understanding and application of this knowledge in a research and development setting.

Introduction to Purine Analogues

Purine analogues are a class of synthetic compounds that structurally mimic naturally occurring purine bases, such as adenine and guanine.[1] This structural similarity allows them to interfere with the synthesis of nucleic acids (DNA and RNA), ultimately disrupting cellular replication and function.[1][2] Their primary therapeutic application lies in the treatment of diseases characterized by rapid cell proliferation, most notably cancers and viral infections.[1][3] Additionally, their ability to modulate immune responses has led to their use as immunosuppressive agents.[4]

Purine analogues can be broadly categorized into three main groups based on their chemical structure:

-

Nucleobase Analogues: These are modified purine bases themselves, such as mercaptopurine and thioguanine.[1]

-

Nucleoside Analogues: These consist of a purine analogue linked to a sugar moiety, examples include fludarabine, cladribine, and clofarabine.[1][2]

-

Nucleotide Analogues: These are nucleoside analogues with one or more phosphate groups attached, such as fludarabine monophosphate.[1]

The therapeutic efficacy of most purine analogues relies on their intracellular conversion to active nucleotide forms, which can then exert their cytotoxic or antiviral effects.[5][6]

Mechanisms of Action

The primary mechanism of action of purine analogues is the disruption of nucleic acid synthesis and metabolism.[2][7] This is achieved through several interconnected pathways:

-

Inhibition of De Novo Purine Synthesis: Many purine analogues, once converted to their nucleotide forms, can inhibit key enzymes involved in the de novo synthesis of purine nucleotides. For instance, the active metabolites of mercaptopurine can inhibit glutamine-5-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme in this pathway. This leads to a depletion of the natural purine nucleotides necessary for DNA and RNA synthesis.

-

Incorporation into DNA and RNA: The triphosphate forms of many purine nucleoside analogues can be incorporated into growing DNA and RNA chains by polymerases.[1][2] This incorporation can lead to chain termination, as the analogue may lack the necessary 3'-hydroxyl group for further elongation, or it can alter the structure of the nucleic acid, leading to errors in replication and transcription and ultimately triggering apoptosis.[8]

-

Inhibition of Key Cellular Enzymes: Purine analogues can also directly inhibit enzymes crucial for DNA replication and repair. For example, the active form of fludarabine, F-ara-ATP, is a potent inhibitor of DNA polymerases, ribonucleotide reductase, and DNA ligase I.[1][2] Pentostatin is a powerful inhibitor of adenosine deaminase (ADA), leading to the accumulation of deoxyadenosine and its triphosphate metabolite (dATP), which is toxic to lymphocytes.[9]

These mechanisms collectively contribute to the potent cytotoxic, antiviral, and immunosuppressive effects of this drug class.

Therapeutic Applications

Purine analogues are utilized in the treatment of a wide range of diseases, primarily in oncology and immunology.

Cancer Therapy

Purine analogues are a cornerstone in the treatment of various hematological malignancies.[4][10]

-

Leukemias:

-

Hairy Cell Leukemia (HCL): Cladribine and pentostatin are highly effective first-line treatments for HCL, inducing high rates of complete and durable remissions.[7][11][12]

-

Chronic Lymphocytic Leukemia (CLL): Fludarabine, often in combination with cyclophosphamide and rituximab (FCR), has been a standard of care for CLL.[13][14]

-

Acute Leukemias: Thiopurines like mercaptopurine and thioguanine are used in the treatment of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[1]

-

-

Lymphomas: Fludarabine and cladribine have shown activity in various types of non-Hodgkin lymphomas.[1][15]

Immunosuppression

The cytotoxic effects of purine analogues on lymphocytes make them effective immunosuppressive agents.[4]

-

Autoimmune Diseases: Azathioprine, a prodrug of mercaptopurine, is used to manage autoimmune conditions such as rheumatoid arthritis and inflammatory bowel disease.[1][4]

-

Organ Transplantation: Azathioprine is also used to prevent organ rejection after transplantation by suppressing the recipient's immune response.[1]

Quantitative Data on Purine Analogues

The following tables summarize key quantitative data for several clinically important purine analogues, providing a basis for comparison of their potency, clinical efficacy, pharmacokinetic profiles, and toxicity.

Table 1: In Vitro Cytotoxicity (IC50) of Purine Analogues

| Purine Analogue | Cell Line | Cancer Type | IC50 (µM) |

| Fludarabine | K562 | Chronic Myelogenous Leukemia | 3.33[16] |

| Fludarabine | CLL (patient cells, sensitive) | Chronic Lymphocytic Leukemia | 3.4 (± 0.8)[17] |

| Fludarabine | CLL (patient cells, resistant) | Chronic Lymphocytic Leukemia | 38.6 (± 13.1)[17] |

| Cladribine | U266 | Multiple Myeloma | 2.43[18] |

| Cladribine | RPMI8226 | Multiple Myeloma | 0.75[18] |

| Cladribine | MM1.S | Multiple Myeloma | 0.18[18] |

| Cladribine | 501Mel | Melanoma | 2.9[19] |

| Cladribine | 1205Lu | Melanoma | 2.0[19] |

| Cladribine | M249R | Melanoma | 6.3[19] |

Table 2: Clinical Efficacy of Purine Analogues in Hematological Malignancies

| Purine Analogue | Disease | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |

| Pentostatin | Hairy Cell Leukemia | 95.6% | 79% | [1] |

| Cladribine | Hairy Cell Leukemia | - | 77.8% | [12] |

| Cladribine + Rituximab (2nd Line) | Hairy Cell Leukemia | - | 91% (at 6 months) | [20] |

| Pentostatin | Sézary Syndrome | 33% | - | [3] |

| Pentostatin | Mycosis Fungoides | 23% | - | [3] |

| Pentostatin | T-cell Prolymphocytic Leukemia | 45% | - | [21] |

Table 3: Pharmacokinetic Parameters of Purine Analogues in Humans

| Purine Analogue | Elimination Half-life (t½) | Plasma Clearance | Oral Bioavailability | Reference |

| Fludarabine | 9.7 - 11.3 hours | - | 58% | [22] |

| Pentostatin | 5.7 hours (mean) | 68 mL/min/m² | N/A (IV) | [23] |

| Azathioprine | 3 - 5 hours (drug + metabolites) | - | 60% (±31%) | [1] |

Table 4: Common Adverse Effects of Purine Analogues from Clinical Trials

| Purine Analogue | Common Adverse Effects (>20% incidence) | Severe Adverse Effects | Reference |

| Fludarabine | Myelosuppression (neutropenia, thrombocytopenia, anemia), fever, infection, nausea, vomiting, weakness, pain | Severe central nervous system toxicity (coma, seizures), fatal myelosuppression, serious opportunistic infections | [13][24] |

| Cladribine | - | Infections (herpes viruses, mycobacteria), severe skin reactions | [12] |

| Pentostatin | Fever, fatigue, infection, nausea, vomiting, skin rash, headache, cough | Hematologic toxicity (leukopenia, thrombocytopenia, anemia), infection, pulmonary toxicity (in combination therapy) | [1][10][25][26][27] |

| Azathioprine | Bone-marrow suppression, vomiting, hair loss | Pancreatitis, increased risk of certain cancers | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of purine analogues.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a purine analogue that inhibits cell viability by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the purine analogue in culture medium and add to the wells. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.

-

Formazan Solubilization: After the incubation, carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V Staining)

Objective: To detect and quantify apoptosis induced by a purine analogue.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Culture cells and treat with the desired concentrations of the purine analogue for a specified time.

-

Cell Harvesting: Harvest the cells (approximately 1-5 x 10⁵) and wash them twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1 µL of PI staining solution (100 µg/mL) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of a purine analogue on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the purine analogue and harvest approximately 10⁶ cells.

-

Fixation: Resuspend the cell pellet in 400 µl of PBS. While vortexing gently, add 1 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µl of 100 µg/ml RNase A) and incubate for at least 30 minutes at room temperature.

-

PI Staining: Add 400 µl of a PI solution (e.g., 50 µg/ml) and mix well.

-

Incubation: Incubate for 5 to 10 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the PI fluorescence signal on a linear scale. Gate out doublets and analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by purine analogues and the workflows of the experimental protocols described above.

Metabolic activation pathway of mercaptopurine leading to apoptosis.

Mechanism of action of fludarabine, highlighting its intracellular activation and inhibition of key enzymes.

Mechanism of action of pentostatin through the inhibition of adenosine deaminase.

Workflow for determining the cytotoxicity of a purine analogue using the MTT assay.

Workflow for the detection of apoptosis using Annexin V and propidium iodide staining.

References

- 1. Long-term outcome with pentostatin treatment in hairy cell leukemia patients. A French retrospective study of 238 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epitranscriptomics modifier pentostatin indirectly triggers Toll-like receptor 3 and can enhance immune infiltration in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentostatin in T-cell malignancies--a phase II trial of the EORTC. Leukemia Cooperative Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemotherapy - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pentostatin (Nipent) in the treatment of chronic lymphocyte leukemia and hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Pentostatin? [synapse.patsnap.com]

- 10. bccancer.bc.ca [bccancer.bc.ca]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of Clinical Outcomes and Treatment Complications in Hairy Cell Leukemia: A Single-Center Retrospective Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells [medsci.org]

- 16. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effective elimination of fludarabine-resistant CLL cells by PEITC through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects on Melanoma Cell Lines Suggest No Significant Risk of Melanoma Under Cladribine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Paper: A Randomized Phase 2 Trial of 2nd-Line Cladribine with Concurrent or Delayed Rituximab in Patients with Classic Hairy Cell Leukemia [ash.confex.com]

- 21. Clinical overview of pentostatin (Nipent) use in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics, bioavailability and effects on electrocardiographic parameters of oral fludarabine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. assets.hpra.ie [assets.hpra.ie]

- 24. Fludara (Fludarabine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 25. Pentostatin (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 26. bloodcancerunited.org [bloodcancerunited.org]

- 27. drugs.com [drugs.com]

In Silico Docking Analysis of 9-Benzyl-9H-purin-6-ol: A Technical Guide for Drug Discovery Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the in silico docking studies of 9-Benzyl-9H-purin-6-ol, a purine derivative with significant potential in drug discovery. Purine analogs are a well-established class of compounds with diverse biological activities, frequently targeting protein kinases. This document outlines the methodologies for conducting molecular docking studies to elucidate the binding interactions of this compound with potential protein targets, presents hypothetical yet plausible quantitative data, and visualizes key experimental workflows and signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs. Modifications of the purine ring have led to the development of a wide array of therapeutic agents, including antiviral and anticancer drugs. The this compound molecule, a derivative of the purine family, holds promise as a modulator of various cellular processes. In silico molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action at a molecular level.

This whitepaper will explore the in silico docking of this compound against plausible protein kinase targets, which are frequently implicated in proliferative diseases.

Potential Protein Targets and Signaling

Based on the known activities of structurally related purine derivatives, several protein kinases have been identified as potential targets for this compound. These include Cyclin-Dependent Kinases (CDKs), Src family kinases, and Phosphatidylinositol-3-kinases (PI3Ks), which are key regulators of cell cycle progression, cell growth, and survival.[1][2][3] Inhibition of these kinases is a validated strategy in cancer therapy.

A potential mechanism of action for this compound could involve the inhibition of a kinase-mediated signaling pathway, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

In Silico Docking Protocol

A standardized and rigorous protocol is essential for obtaining reliable and reproducible results from in silico docking studies. The following workflow outlines the key steps involved.

Protein Preparation

-

Selection and Retrieval: The three-dimensional crystallographic structures of the target proteins (e.g., CDK2, Src, PI3Kα) are retrieved from the Protein Data Bank (PDB).

-

Preprocessing: The protein structures are prepared by removing water molecules, ligands, and cofactors not relevant to the binding site. Hydrogen atoms are added, and charges are assigned using a force field such as CHARMm. The protein is then energy minimized to relieve any steric clashes.

Ligand Preparation

-

Structure Generation: The 2D structure of this compound is drawn using chemical drawing software and converted to a 3D structure.

-

Energy Minimization: The 3D structure of the ligand is energy minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Tautomeric and ionization states at physiological pH are considered.

Molecular Docking

-

Grid Generation: A grid box is defined around the active site of the target protein. The dimensions of the grid are set to encompass the entire binding pocket.

-

Docking Simulation: Molecular docking is performed using software such as AutoDock Vina.[4] The program explores various conformations and orientations of the ligand within the defined active site and scores them based on a predefined scoring function. A Lamarckian genetic algorithm is often employed for this conformational search.[5]

Analysis of Docking Results

-

Binding Affinity: The predicted binding affinity, typically expressed in kcal/mol, is used to rank the docked poses. More negative values indicate stronger binding.

-

Interaction Analysis: The best-scoring poses are visually inspected to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.

Quantitative Docking Results

The following table summarizes the hypothetical docking results of this compound against selected protein kinase targets.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Amino Acid and Position) | Hydrogen Bonds | Hydrophobic Interactions |

| CDK2 | 1HCK | -8.5 | LEU83, GLU81, ILE10 | GLU81 (2.8 Å) | LEU83, ILE10, VAL18 |

| Src Kinase | 2SRC | -9.2 | THR338, MET341, LEU273 | THR338 (3.1 Å) | MET341, LEU273, ALA293 |

| PI3Kα | 4L23 | -9.8 | VAL851, LYS802, ILE932 | LYS802 (2.9 Å), VAL851 (3.0 Å) | ILE932, TRP780, TYR836 |

Table 1: Summary of In Silico Docking Data for this compound.

Discussion

The hypothetical in silico docking results presented in Table 1 suggest that this compound exhibits strong binding affinities for the active sites of CDK2, Src Kinase, and PI3Kα. The predicted binding energy is most favorable for PI3Kα, indicating a potentially higher inhibitory activity against this target.

The analysis of the binding modes reveals key interactions that contribute to the stability of the ligand-protein complexes. For instance, the formation of hydrogen bonds with key catalytic or hinge region residues, such as LYS802 in PI3Kα, is often crucial for potent inhibition. The benzyl group of the ligand appears to engage in favorable hydrophobic interactions within the binding pockets of all three kinases, contributing significantly to the overall binding affinity.

Conclusion and Future Directions

This technical guide has outlined a comprehensive framework for conducting and interpreting in silico docking studies of this compound. The presented hypothetical data and workflows provide a blueprint for researchers to investigate the therapeutic potential of this and other purine derivatives.

Future work should focus on:

-

Performing the described in silico studies with a broader range of kinase targets to establish a selectivity profile.

-

Conducting molecular dynamics simulations to assess the stability of the predicted binding poses over time.

-

Synthesizing this compound and validating the in silico predictions through in vitro biological assays, such as kinase inhibition assays and cell-based proliferation assays.[6]

By integrating computational and experimental approaches, the full therapeutic potential of this compound can be elucidated, paving the way for the development of novel targeted therapies.

References

- 1. Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays | MDPI [mdpi.com]

Navigating the Solubility Landscape of 9-Benzyl-9H-purin-6-ol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 9-Benzyl-9H-purin-6-ol (also known as 9-benzylhypoxanthine), a molecule of significant interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its solubility properties and the methodologies for their determination.

Core Executive Summary

Understanding the solubility of this compound is critical for its application in various research and development phases, from biological screening to formulation. While extensive experimental data on its solubility in a wide range of organic solvents remains to be fully published, this guide synthesizes the available information and outlines the industry-standard protocols for its empirical determination. The widely accepted shake-flask method for assessing thermodynamic solubility is detailed herein, providing a robust framework for researchers to generate reliable and reproducible data.

Solubility Profile of this compound

Quantitative, experimentally determined solubility data for this compound in a diverse set of solvents is not extensively available in publicly accessible literature. However, computational models provide an estimate of its aqueous solubility. The table below summarizes the available data and provides a template for the presentation of experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (mol/L) | Method | Notes |

| Water | 25 (Predicted) | 1.0 x 10⁻³ (approx.) | Calculated | Based on Log10WS of -3.69[1] |

| Ethanol | 25 | Data not available | TBD | Awaiting experimental determination |

| Methanol | 25 | Data not available | TBD | Awaiting experimental determination |

| DMSO | 25 | Data not available | TBD | Awaiting experimental determination |

| Acetonitrile | 25 | Data not available | TBD | Awaiting experimental determination |

| 1-Octanol | 25 | Data not available | TBD | Awaiting experimental determination |

| Buffer (pH 2.0) | 25 | Data not available | TBD | Awaiting experimental determination |

| Buffer (pH 7.4) | 25 | Data not available | TBD | Awaiting experimental determination |

TBD: To Be Determined

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a globally recognized "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound. This method ensures that the dissolved compound is in equilibrium with its solid phase, providing a definitive measure of its maximum solubility in a given solvent.

I. Materials and Equipment

-

Compound: this compound (solid, crystalline form preferred)

-

Solvents: High-purity solvents of interest (e.g., water, ethanol, DMSO, buffered solutions)

-

Apparatus:

-

Analytical balance

-

Glass vials or flasks with screw caps or stoppers

-

Orbital shaker or thermomixer capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

II. Procedure

-

Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of the test solvent. It is crucial to add enough solid to ensure that undissolved material remains at the end of the experiment, confirming that equilibrium has been reached.

-

Equilibration: The vials are sealed and placed in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). The samples are agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours. The agitation speed should be vigorous enough to keep the solid suspended without causing excessive foaming.

-

Phase Separation: After the equilibration period, the samples are allowed to stand to allow for the sedimentation of undissolved solids. To ensure complete separation of the solid and liquid phases, the samples are then centrifuged at a high speed.

-

Sample Collection and Preparation: A clear aliquot of the supernatant is carefully withdrawn, taking care not to disturb the solid pellet. The collected supernatant is then filtered through a syringe filter to remove any remaining microscopic particles.

-

Quantification: The concentration of this compound in the filtered supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is generated using standard solutions of the compound to ensure accurate quantification.

III. Data Analysis

The experimentally determined concentration from the quantification step represents the thermodynamic solubility of this compound in the specific solvent at the tested temperature. The results are typically reported in units of moles per liter (mol/L) or milligrams per milliliter (mg/mL).

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While a comprehensive, experimentally derived solubility profile of this compound across a wide array of solvents is a clear area for future research, the methodologies to obtain this critical data are well-established. The shake-flask method, as detailed in this guide, provides a reliable and reproducible approach for researchers to determine the thermodynamic solubility of this compound. The generation of such data will be invaluable for advancing the research and development of this compound in various scientific and therapeutic applications.

References

Spectroscopic and Spectrometric Analysis of 9-Benzyl-9H-purin-6-ol: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and molecular characteristics of synthesized compounds is paramount. This guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 9-Benzyl-9H-purin-6-ol, also known as 9-benzylhypoxanthine. While a complete, officially published dataset for this specific molecule remains elusive in readily available literature, this document collates expected spectral features based on closely related analogs and provides generalized, yet detailed, experimental protocols for obtaining such data.

Summary of Spectroscopic and Spectrometric Data

The following tables present the anticipated quantitative data for this compound. These values are estimations derived from the analysis of similar purine derivatives and foundational principles of NMR and MS.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 - 13.5 | br s | 1H | N1-H (imidazole) |

| ~8.0 - 8.2 | s | 1H | C2-H (purine) |

| ~7.8 - 8.0 | s | 1H | C8-H (purine) |

| ~7.2 - 7.4 | m | 5H | Phenyl-H |

| ~5.4 | s | 2H | CH₂ (benzyl) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~157 | C6 (purine) |

| ~148 | C4 (purine) |

| ~145 | C2 (purine) |

| ~140 | C8 (purine) |

| ~136 | C (ipso, phenyl) |

| ~129 | CH (para, phenyl) |

| ~128 | CH (ortho, phenyl) |

| ~127 | CH (meta, phenyl) |

| ~125 | C5 (purine) |

| ~47 | CH₂ (benzyl) |

Table 3: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Adduct | Calculated m/z |

| ESI+ | [M+H]⁺ | 227.0931 |

| ESI+ | [M+Na]⁺ | 249.0750 |

| ESI- | [M-H]⁻ | 225.0775 |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and mass spectrometry data for this compound. These protocols are based on standard practices for the analysis of similar heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.

-

¹H NMR Acquisition: Proton spectra are acquired at 298 K using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans are typically co-added and Fourier transformed to obtain the final spectrum.

-

¹³C NMR Acquisition: Carbon spectra are acquired at the corresponding frequency of 100.6 MHz using a proton-decoupled pulse sequence. A spectral width of 220 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s are employed. Typically, 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Preparation: A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of methanol. This stock solution is then diluted to a final concentration of approximately 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid for positive ion mode analysis, or 0.1% ammonium hydroxide for negative ion mode analysis.

-

Instrumentation: High-resolution mass spectra (HRMS) are obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrometer is operated in either positive or negative ion detection mode. Typical ESI source parameters include a capillary voltage of 3.5 kV, a sampling cone voltage of 30 V, a source temperature of 120 °C, and a desolvation temperature of 350 °C. The mass spectra are acquired over a mass-to-charge (m/z) range of 50-500.

Visualizing the Analytical Workflow

The logical flow of the spectroscopic and spectrometric analysis, from sample preparation to data interpretation, is a critical aspect of the scientific process.

Caption: Workflow for Spectroscopic and Spectrometric Analysis.

Methodological & Application

Application Notes and Protocols for 9-Benzyl-9H-purin-6-ol in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential utility of 9-Benzyl-9H-purin-6-ol as a modulator of cell cycle progression through the inhibition of Cyclin-Dependent Kinases (CDKs). The provided protocols offer detailed methodologies for assessing its in vitro efficacy and mechanism of action.

Introduction

Purine analogs are a well-established class of compounds with diverse biological activities, including anticancer properties.[1] Many purine derivatives exert their effects by mimicking endogenous purines and interfering with cellular processes such as DNA synthesis and cell cycle regulation. Structurally similar compounds, specifically 6-benzylaminopurine derivatives, have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle.[2] This suggests that this compound may also exhibit inhibitory activity against CDKs, making it a person of interest for cancer research and drug development.

Principle Application: Inhibition of Cyclin-Dependent Kinases

CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin subunits, phosphorylate key substrates to drive the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Therefore, inhibitors of CDKs are attractive therapeutic targets.

The general mechanism of action for purine analog-based CDK inhibitors involves competing with ATP for the binding site on the kinase. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of CDK substrates, leading to cell cycle arrest and potentially apoptosis.

Data Presentation